

# Mutacin 1140: A Comprehensive Technical Guide to a Promising Lantibiotic

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## Compound of Interest

Compound Name: Mutacin 1140

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## Introduction

**Mutacin 1140** is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by the bacterium *Streptococcus mutans*. It belongs to the class I lantibiotics, a family of antimicrobial peptides characterized by the presence of lanthionine and methyllanthionine residues, which form intramolecular thioether bridges.[1][2][3] These structural features confer significant stability and potent antimicrobial activity, particularly against a broad spectrum of Gram-positive bacteria, including drug-resistant pathogens such as methicillin-resistant *Staphylococcus aureus* (MRSA) and *Clostridium difficile*. [1][4][5] This technical guide provides an in-depth overview of **Mutacin 1140**, covering its biochemical properties, mechanism of action, biosynthesis, and relevant experimental protocols.

## Biochemical Profile and Classification

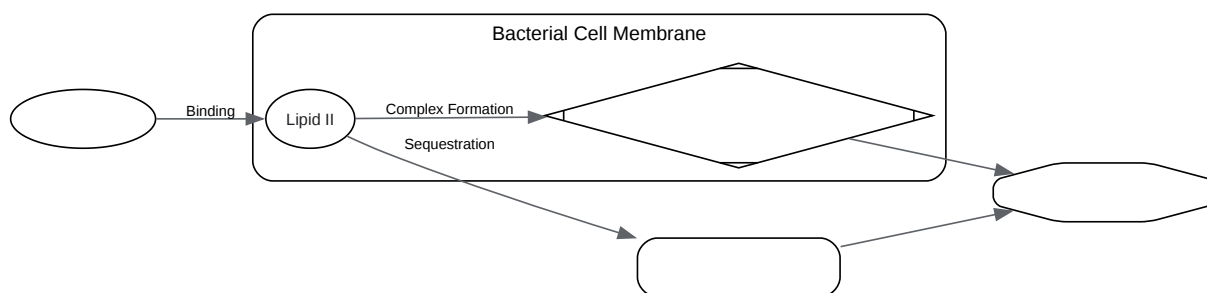
**Mutacin 1140** is classified as a type A(I) lantibiotic, which are typically elongated, cationic peptides.[6][7] Its structure is characterized by four intramolecular thioether rings (rings A, B, C, and D) formed by lanthionine and methyllanthionine bridges.[8] Rings A and B at the N-terminus constitute the lipid II binding domain, a feature shared with other well-characterized lantibiotics like nisin.[1][8][9]

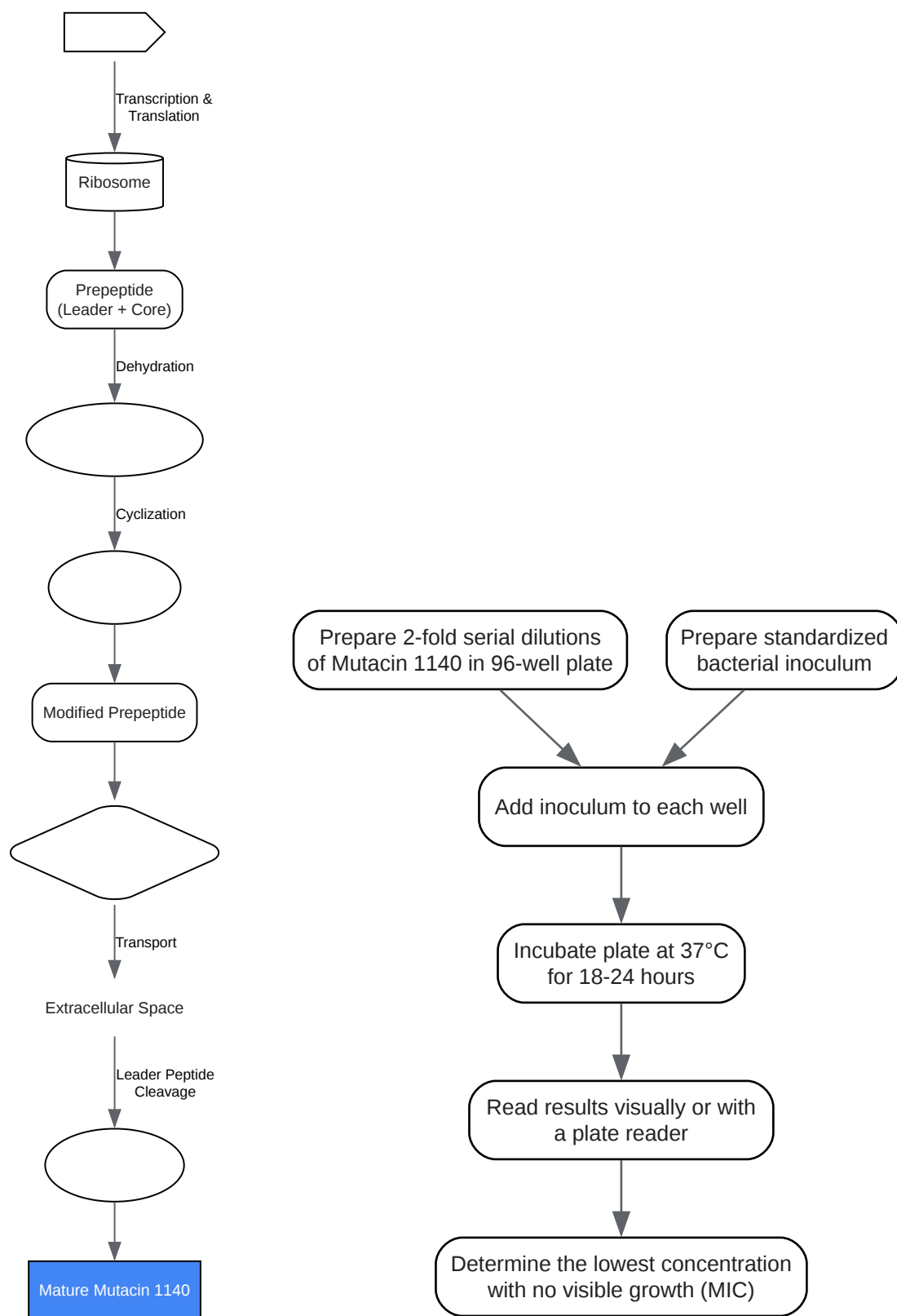
## Mechanism of Action: A Dual-Pronged Attack

The primary mechanism of action of **Mutacin 1140** involves the specific binding to Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall.<sup>[1][2][4][10]</sup> This interaction, often referred to as "Lipid II abduction," sequesters the molecule and prevents its incorporation into the growing peptidoglycan layer, thereby inhibiting cell wall synthesis.<sup>[1][4][5]</sup>

Following the initial binding to Lipid II, **Mutacin 1140** can form complexes that aggregate within the bacterial membrane. While it shares the Lipid II binding motif with nisin, **Mutacin 1140**'s ability to form pores is debated, with some studies suggesting it does not form pores in the same manner as nisin, while others propose a model of membrane disruption through the formation of water-permeating channels.<sup>[1][9]</sup> This dual mechanism of inhibiting cell wall synthesis and compromising membrane integrity contributes to its potent bactericidal activity.

Below is a diagram illustrating the proposed mechanism of action:





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